![molecular formula C15H19N3O3 B5771642 tert-butyl [2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B5771642.png)
tert-butyl [2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related tert-butyl carbamate compounds typically involves condensation reactions, utilizing carbamimide and various aromatic or alkyl acids in the presence of catalysts under basic conditions. For instance, Sanjeevarayappa et al. (2015) synthesized a tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate via condensation, highlighting the process's specificity and the role of catalysts in achieving desired structural frameworks (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
Characterization and molecular structure analysis of these compounds are often performed using techniques like LCMS, NMR, IR, CHN elemental analysis, and single crystal XRD data. The molecular structure is determined by the arrangement of atoms within the compound, which impacts its reactivity and properties. For example, Kant et al. (2015) detailed the crystal structure of a carbamate derivative, providing insights into its non-planar conformation and intermolecular interactions (Kant et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving tert-butyl carbamate derivatives can be diverse, including hydroxylation, carbonyl reduction, and cycloaddition reactions. For instance, Ghosh et al. (2017) described the enantioselective synthesis of tert-butyl carbamates, highlighting the stereoselective reactions used to produce compounds with potential as protease inhibitors (Ghosh et al., 2017).
Physical Properties Analysis
The physical properties, such as crystal system, space group, unit cell parameters, and molecular geometry, are crucial for understanding the compound's behavior in different conditions. These properties are typically explored through X-ray diffraction studies and spectroscopic evidence, providing insights into the compound's stability, solubility, and potential applications.
Chemical Properties Analysis
The chemical properties of tert-butyl carbamate derivatives, such as reactivity, stability, and interaction with other molecules, are influenced by their molecular structure. Studies like those conducted by Sau et al. (2019) on tert-butyl nitrite mediated synthesis of oxadiazolones from terminal aryl alkenes provide valuable information on the compound's potential chemical behaviors and reactions (Sau et al., 2019).
Applications De Recherche Scientifique
Subheading Solid-State Synthesis and Fluorescence of Oxadiazole Derivatives
Oxadiazole derivatives, including compounds related to tert-butyl [2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate, have been synthesized through solid-state reactions. These compounds display distinct fluorescence characteristics, with emissions in the green and blue regions under single-photon excitation. Furthermore, strong frequency-upconverted fluorescence emissions are observed under two-photon excitation, highlighting their potential for applications in fluorescent materials and optical devices (Huang Wei, 2007).
Bioactive Analog Synthesis
Subheading Synthesis and Characterization of Bioactive Oxadiazole Analogs
Research has explored the synthesis of novel bioactive analogs of natural products containing a 1,2,4-oxadiazole ring, structurally similar to tert-butyl [2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate. These analogs demonstrate significant antitumor activity, indicating their potential in medical and pharmaceutical applications (Catalin V. Maftei et al., 2013).
Advanced Material Characterization
Subheading Structural Characterization and Biological Evaluation
A related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, has been synthesized and characterized, revealing insights into molecular structure and interactions. This study provides a foundation for understanding the structural intricacies and potential applications of similar compounds, including tert-butyl [2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate (C. Sanjeevarayappa et al., 2015).
Two-photon Absorption Properties
Subheading Two-photon Absorption and Optical Power Limiting Properties
Oxadiazole derivatives, closely related to tert-butyl [2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate, have shown remarkable two-photon absorption properties and optical power limiting capabilities. This research indicates potential applications in optical devices and materials science (L. Zhi, 2007).
Propriétés
IUPAC Name |
tert-butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-15(2,3)20-14(19)16-10-9-12-17-13(18-21-12)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXLTJHHPZIRBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC(=NO1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(diethylamino)benzylidene]-5-phenyl-2(3H)-furanone](/img/structure/B5771561.png)
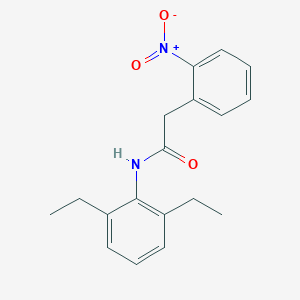
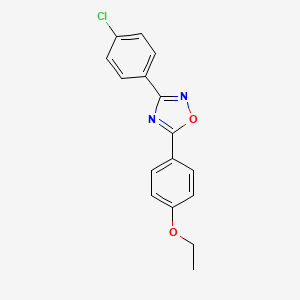
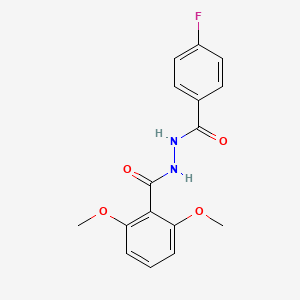
![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5771575.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5771577.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5771608.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-propylacetamide](/img/structure/B5771612.png)
![5-benzyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5771617.png)
![2-[4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5771621.png)
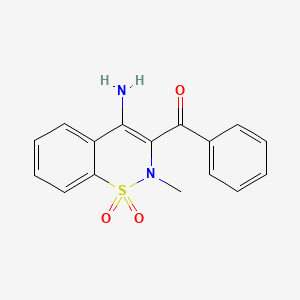
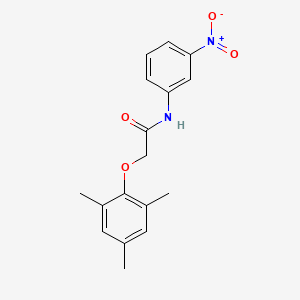
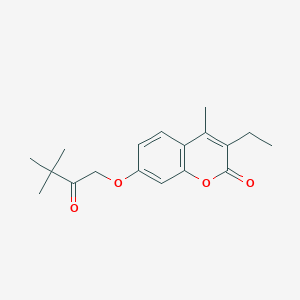
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea](/img/structure/B5771654.png)